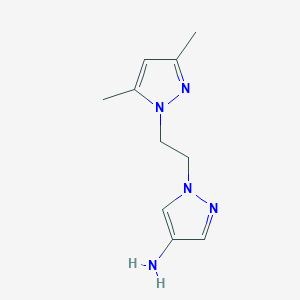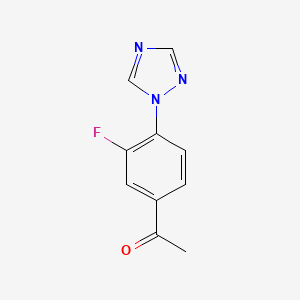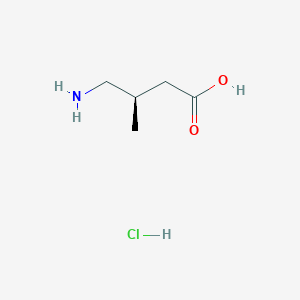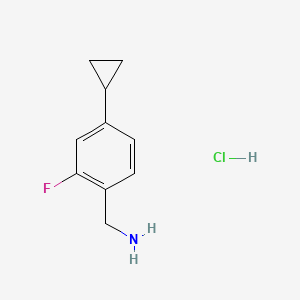![molecular formula C8H14O2 B13633384 {3-Oxabicyclo[3.2.1]octan-2-yl}methanol](/img/structure/B13633384.png)
{3-Oxabicyclo[3.2.1]octan-2-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-Oxabicyclo[321]octan-2-yl}methanol is a bicyclic compound featuring an oxygen atom within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-Oxabicyclo[3.2.1]octan-2-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene with chloral in the presence of aluminum chloride (AlCl3) to form the oxabicyclo[3.2.1]octane structure . Another approach includes the use of titanium tetrachloride (TiCl4) to mediate the reaction between 3-alkoxycyclobutanone and allylic silylethers .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the synthetic routes mentioned above would be a key consideration for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
{3-Oxabicyclo[3.2.1]octan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Aplicaciones Científicas De Investigación
{3-Oxabicyclo[3.2.1]octan-2-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which {3-Oxabicyclo[3.2.1]octan-2-yl}methanol exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Similar in structure but with different functional groups.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom instead of oxygen, leading to different chemical properties and applications.
Uniqueness
{3-Oxabicyclo[3.2.1]octan-2-yl}methanol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3-oxabicyclo[3.2.1]octan-2-ylmethanol |
InChI |
InChI=1S/C8H14O2/c9-4-8-7-2-1-6(3-7)5-10-8/h6-9H,1-5H2 |
Clave InChI |
PBWBHMZFUHDSPT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1COC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


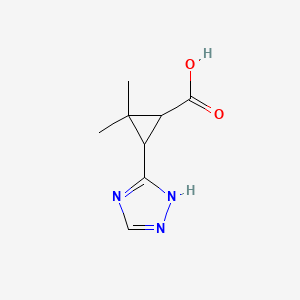
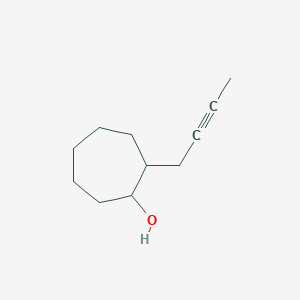
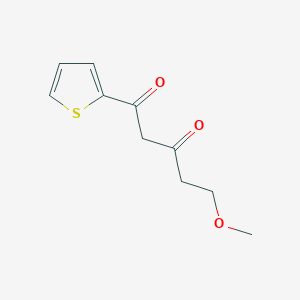

![Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13633331.png)
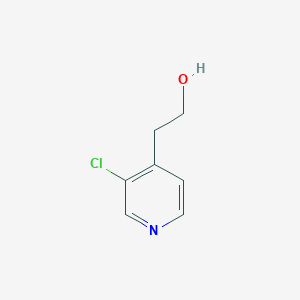
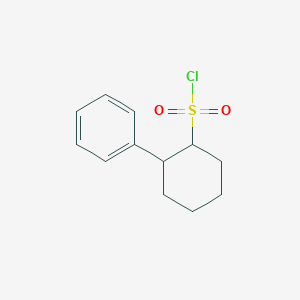
![10-(Pyridin-3-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13633357.png)


